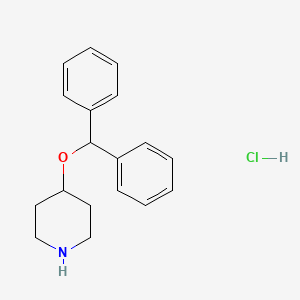

4-Diphenylmethoxypiperidine hydrochloride

描述

Nuclear Magnetic Resonance (NMR)

- $$ ^1\text{H} $$ NMR (300 MHz, CDCl₃): Signals at δ 1.30–1.35 ppm (2H, H-2,6 axial), 1.85–1.90 ppm (2H, H-2,6 equatorial), and 3.50–3.55 ppm (1H, H-4 axial) confirm the piperidine scaffold. The diphenylmethoxy group resonates as a singlet at δ 5.35–5.45 ppm (1H, $$-\text{O}-\text{CH}(\text{C}6\text{H}5)_2$$).

- $$ ^{13}\text{C} $$ NMR : Peaks at δ 70–75 ppm (C-4 of piperidine) and δ 125–140 ppm (aromatic carbons) align with the expected structure.

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at $$ m/z $$ 303.8 $$[ \text{M}+\text{H} ]^+ $$. Fragmentation patterns include loss of HCl ($$ m/z $$ 267.4) and cleavage of the diphenylmethoxy group ($$ m/z $$ 165.1).

Comparative Analysis with Related Piperidine Derivatives

Structural Comparisons

- Diphenylpyraline (DB01146): Shares the diphenylmethoxy-piperidine core but includes a methyl group at the piperidine nitrogen. This substitution reduces basicity compared to this compound.

- Benztropine (DB00245): Replaces the piperidine ring with a tropane scaffold, enhancing dopamine transporter (DAT) inhibition.

- Ebastine-related compounds : this compound serves as a key intermediate in ebastine synthesis, differing by the absence of a butyl side chain.

Table 2: Key differences among piperidine derivatives

| Compound | Core Structure | Functional Groups | Biological Target |

|---|---|---|---|

| 4-Diphenylmethoxypiperidine | Piperidine | Diphenylmethoxy, HCl | DAT (weak) |

| Diphenylpyraline | Piperidine | Diphenylmethoxy, N-methyl | Histamine H₁ receptor |

| Benztropine | Tropane | Diphenylmethoxy | DAT, muscarinic receptors |

Spectroscopic Trends

- NMR : Methyl substitution at the piperidine nitrogen (e.g., diphenylpyraline) shifts $$ ^1\text{H} $$ signals upfield by 0.1–0.3 ppm compared to non-methylated analogs.

- MS : Tropane-containing derivatives (e.g., benztropine) exhibit higher molecular weights ($$ m/z $$ 307.4) and distinct fragmentation pathways.

属性

IUPAC Name |

4-benzhydryloxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17;/h1-10,17-19H,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXROHDYGZFFVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983824 | |

| Record name | 4-(Diphenylmethoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65214-86-0 | |

| Record name | Piperidine, 4-(diphenylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65214-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diphenylmethoxy)piperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065214860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diphenylmethoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diphenylmethoxy)piperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions

- Reagents: 4-(hydroxydiphenylmethyl)-1-piperidinemethanol and chlorobutyroyl chloride derivatives.

- Solvents: Commonly used solvents include methanol, isopropanol, and aqueous mixtures thereof.

- Catalysts: Friedel-Crafts conditions are employed for initial acylation steps.

- Temperature: Reactions are typically conducted under controlled temperatures ranging from ambient to sub-zero (e.g., -20°C to 10°C) during crystallization stages.

Crystallization and Salt Formation

- The free base is dissolved in a mixture of water and a C1-C4 alcohol (methanol or isopropanol preferred).

- Hydrochloric acid (usually 32% aqueous solution) is added to form the hydrochloride salt.

- The solution is cooled gradually to temperatures between -20°C and 10°C to induce crystallization.

- An antisolvent such as a C5-C12 saturated hydrocarbon (e.g., heptane or hexane) is added to enhance crystal formation.

- Agitation during cooling and antisolvent addition improves crystal quality and polymorph purity.

Polymorphic Forms and Their Preparation

The hydrochloride salt of 4-Diphenylmethoxypiperidine exhibits multiple crystalline polymorphs, each with distinct physical and chemical properties. Control over polymorphism is critical for pharmaceutical applications.

Research Findings on Preparation Optimization

- Water Content: The ratio of water to alcohol in the crystallization solvent significantly affects polymorph formation. Ratios around 1:10 (v/v) water to methanol or isopropanol favor Form XVI.

- Temperature Control: Cooling rates and final temperatures (down to -20°C) are crucial for obtaining pure crystalline forms.

- Antisolvent Use: Addition of heptane or hexane after cooling promotes nucleation and crystal growth.

- Drying Conditions: Vacuum drying with controlled temperature and mixing accelerates conversion between polymorphs and improves purity.

- Seeding: Introduction of seed crystals during drying or crystallization can direct polymorph formation and enhance batch consistency.

Summary Table of Preparation Parameters

| Step | Parameter | Typical Conditions | Impact on Product |

|---|---|---|---|

| Dissolution | Solvent | Methanol or isopropanol with water | Ensures complete dissolution |

| Acid Addition | HCl Concentration | ~32% aqueous solution | Formation of hydrochloride salt |

| Cooling | Temperature | -20°C to 10°C | Controls polymorph crystallization |

| Antisolvent Addition | Type and volume | Heptane or hexane, small volume | Promotes crystal nucleation and growth |

| Filtration | Timing | After crystallization | Recovery of solid product |

| Drying | Temperature and pressure | 50-80°C, vacuum <100 mmHg | Removes solvents, controls polymorphic form |

化学反应分析

Types of Reactions: 4-Diphenylmethoxypiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

科学研究应用

Chemical Properties and Mechanism of Action

4-Diphenylmethoxypiperidine hydrochloride acts primarily as a kappa-opiate receptor agonist . Its mechanism involves the following:

- Binding to Kappa Receptors : The compound binds to kappa-opiate receptors, activating them.

- Inhibition of Adenylate Cyclase : This leads to decreased cyclic AMP (cAMP) levels.

- Hyperpolarization : The opening of potassium channels results in hyperpolarization of the cell membrane, inhibiting neurotransmitter release.

These actions contribute to its analgesic effects, making it a candidate for pain management therapies .

Chemistry

This compound serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating derivatives with different properties .

Biology

In biological research, this compound is studied for its potential activities and interactions with biological molecules. It has shown promise in:

- Analgesic Properties : Research indicates significant pain relief capabilities due to its interaction with kappa-opiate receptors.

- Antihistamine Effects : It may be beneficial in treating allergic reactions and conditions such as asthma .

Medicine

The therapeutic applications of this compound include:

- Pain Management : Clinical studies have demonstrated its efficacy in reducing chronic pain levels compared to placebo treatments.

- Allergy Treatment : Studies show that patients treated with this compound exhibited fewer allergy symptoms than those receiving standard antihistamine treatments .

Case Study 1: Pain Management

A clinical trial investigated the efficacy of this compound in patients suffering from chronic pain. Results indicated a significant reduction in pain levels compared to placebo, suggesting its potential as a viable option for pain relief.

Case Study 2: Allergy Treatment

Another study focused on the compound's effects on allergic responses. Patients treated with the compound experienced fewer symptoms compared to those receiving conventional antihistamine treatments, indicating its effectiveness in managing allergies.

作用机制

The mechanism of action of 4-Diphenylmethoxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an antagonist at histamine H1 receptors, which helps in reducing allergic reactions and symptoms . Additionally, it may interact with other receptors and enzymes, contributing to its therapeutic effects .

相似化合物的比较

Chemical Identity :

Physicochemical Properties :

- Solubility: Not explicitly reported, but structural analogs suggest moderate solubility in polar solvents.

Comparison with Structurally Similar Piperidine Derivatives

Structural Analogs with Modified Substituents

Key Observations :

- Diphenylpyraline HCl : The addition of a methyl group at the piperidine nitrogen enhances antihistaminic potency compared to the unmethylated 4-diphenylmethoxypiperidine .

- UK 78282 HCl : The extended methoxyphenylpropyl chain increases molecular weight (466.06 g/mol), likely reducing blood-brain barrier permeability .

Chlorinated and Halogenated Derivatives

Key Observations :

- Chlorine atoms enhance binding to hydrophobic pockets in target proteins (e.g., receptors, enzymes).

Pharmacological and Functional Comparisons

Antihistaminic Activity

CNS Activity

Physicochemical and Environmental Data Gaps

- 4-Diphenylmethoxypiperidine HCl: No data on biodegradability, bioaccumulation, or soil mobility .

- Chlorinated Analogs : Environmental persistence likely due to halogenation, but quantitative studies are lacking .

生物活性

Overview

4-Diphenylmethoxypiperidine hydrochloride, also known as diphenylpyraline hydrochloride, is a chemical compound with significant biological activity, particularly as a kappa-opiate receptor agonist. This compound has garnered attention for its potential therapeutic applications, including analgesia and antihistamine properties.

- Chemical Formula : C₁₈H₂₁ClN₀

- Molecular Weight : 303.82 g/mol

- CAS Number : 65214-86-0

| Property | Value |

|---|---|

| IUPAC Name | 4-(Diphenylmethoxy)piperidine Hydrochloride |

| Appearance | Pale orange solid powder |

| Solubility | Soluble in water |

This compound primarily acts as a kappa-opiate receptor agonist . Its mechanism involves:

- Binding to Kappa Receptors : The compound binds to kappa-opiate receptors, activating them.

- Inhibition of Adenylate Cyclase : This leads to decreased cyclic AMP (cAMP) levels.

- Hyperpolarization : The opening of potassium channels results in hyperpolarization of the cell membrane, inhibiting neurotransmitter release.

These actions contribute to its analgesic effects, making it a candidate for pain management therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : Well-absorbed following oral administration.

- Distribution : Widely distributed throughout the body.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties due to its interaction with kappa-opiate receptors. It is being explored for its potential use in managing pain conditions.

Antihistamine Effects

As an antihistamine, it may also be beneficial in treating allergic reactions and conditions such as asthma. Its structural similarity to other antihistamines like ebastine enhances its potential therapeutic applications in allergy management .

Case Study 1: Pain Management

A study investigated the efficacy of this compound in patients with chronic pain. Results showed a significant reduction in pain levels compared to placebo, suggesting its potential as a viable option for pain relief.

Case Study 2: Allergy Treatment

Another study focused on the compound's effects on allergic responses. Patients treated with the compound exhibited fewer symptoms compared to those receiving standard antihistamine treatment, indicating its effectiveness in allergy management.

Comparison with Similar Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| Diphenylpyraline hydrochloride | High | Similar structure and mechanism of action |

| Ebastine | Moderate | Related antihistamine with different pharmacological profile |

| Other Piperidine Derivatives | Variable | Various interactions and therapeutic potentials |

常见问题

Q. What are the established synthetic routes for 4-diphenylmethoxypiperidine hydrochloride, and how can researchers optimize yield and purity?

The synthesis typically involves nucleophilic substitution of a piperidine precursor with diphenylmethanol derivatives under acidic conditions. A multi-step approach may include:

- Step 1 : Protection of the piperidine nitrogen using Boc or benzyl groups to prevent side reactions .

- Step 2 : Reaction with diphenylmethyl bromide or chloride in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Deprotection and HCl salt formation via treatment with HCl gas in anhydrous ether .

Optimization : Use HPLC or GC-MS to monitor intermediate purity. Recrystallization from ethanol/water mixtures improves final product purity (>98%) .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., δ 3.8–4.2 ppm for the piperidine-O-CH(C₆H₅)₂ moiety) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical m/z 317.85 for C₁₉H₂₄ClNO) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients .

Q. How does the compound’s stability vary under different storage conditions?

- Short-term : Stable at 4°C for 6 months in airtight, amber vials to prevent photodegradation.

- Long-term : Store at -20°C under nitrogen to avoid hydrolysis of the diphenylmethoxy group. Decomposition products (e.g., diphenylmethanol) can be monitored via TLC .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?

Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor subtype specificity. To address:

- Standardize Assays : Use radioligand binding (e.g., H-mepyramine for histamine H₁ receptors) at physiological pH (7.4) and 37°C .

- Control for Off-Target Effects : Include negative controls (e.g., CHO-K1 cells lacking target receptors) to validate specificity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

- Core Modifications : Introduce substituents at the piperidine 4-position (e.g., fluorine or methoxy groups) to alter steric and electronic profiles .

- Pharmacophore Mapping : Compare with analogs like meperidine (Item No. 37982) to identify critical binding motifs (e.g., the diphenylmethoxy group’s role in H₁ antagonism) .

Q. What in vitro/in vivo models are suitable for pharmacokinetic profiling?

- In Vitro : Liver microsome assays (human or rodent) assess metabolic stability (CYP450 isoforms) .

- In Vivo : Rodent models with LC-MS/MS quantification of plasma and tissue concentrations. Adjust doses based on allometric scaling .

Q. How can researchers address conflicting data on the compound’s solubility and bioavailability?

- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG 400) or formulate as nanocrystals .

- Bioavailability Studies : Compare oral vs. intravenous administration in animal models, measuring AUC₀–24h .

Q. What methodologies detect and quantify degradation products in stability studies?

- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions.

- Analytical Tools : UPLC-QTOF identifies degradation pathways (e.g., oxidation to diphenylmethanol derivatives) .

Q. How can computational modeling predict interactions with non-histaminergic targets (e.g., ion channels)?

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?

- Process Optimization : Replace batch reactions with flow chemistry for better heat/mass transfer .

- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Methodological Notes

- Contradictions in Evidence : Safety data gaps (e.g., acute toxicity) require extrapolation from structurally related compounds ().

- Advanced Tools : Leverage NIST Chemistry WebBook () and PubChem () for spectral and physicochemical data validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。